![molecular formula C22H22N4O3 B2724307 2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034235-19-1](/img/structure/B2724307.png)
2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research conducted by Chadli et al. (2017) investigates the synthesis of novel aza-pseudopeptides and evaluates their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study emphasizes the efficiency of these compounds in preventing corrosion, highlighting their potential industrial applications in metal protection (Chadli et al., 2017).
Antibacterial Activity
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives has been explored for their expanded spectrum of activity against Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis. This research presents a new avenue in the development of antibiotics capable of addressing resistant bacterial strains (Genin et al., 2000).
Chemical Synthesis and Characterization
Studies on the synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and their antibacterial evaluation indicate the potential of these compounds in medicinal chemistry, particularly as antimicrobial agents (Chopde et al., 2012). Additionally, the characterization of novel compounds like 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione through advanced spectroscopic techniques provides crucial insights into their structure and potential functionalities (Dioukhane et al., 2021).
Novel Reaction Mechanisms
Explorations into the synthetic pathways and reaction mechanisms of related compounds offer foundational knowledge for the development of innovative synthetic methods and the discovery of new drug candidates. For instance, the work by Shinde et al. (2021) on Rh(III)-catalyzed dehydrogenative annulation and spirocyclization opens up new avenues for the synthesis of complex heterocyclic structures, potentially useful in drug discovery and materials science (Shinde et al., 2021).
properties
IUPAC Name |
2-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-24-19(11-18(23-24)14-7-3-2-4-8-14)22(29)25-12-15(13-25)26-20(27)16-9-5-6-10-17(16)21(26)28/h2-8,11,15-17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPYWKJRFGIIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
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